5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid
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Description
“5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid” is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid” consists of a furoic acid group attached to a 3-methylpiperidine group . The exact structure can be represented as CC1CCCN(C1)CC2=CC=C(O2)C(=O)O .Physical and Chemical Properties Analysis
“5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid” has a molecular weight of 223.27 and a molecular formula of C12H17NO3 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Chemical Synthesis and Properties
- Birch Reduction Process : 5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid and related compounds have been studied in the context of the Birch reduction process. This process involves the reduction of heterocyclic carboxylic acids, such as 3-furoic acid, to produce various esters and acids with different functional groups (Kinoshita, Miyano, & Miwa, 1975).
- Spectroscopic Properties : Studies have explored the interesting spectroscopic properties of 5-substituted-2,5-dihydro-2-furoic acids, which are related to 5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid. These studies emphasize the significance of NMR and IR spectroscopy in understanding the structural characteristics of these compounds (Masamune, Ono, & Matsue, 1975).
Biocatalysis and Bio-based Polymers
- Biocatalytic Production : The biocatalytic production of furandicarboxylic acid, a compound related to 5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid, is gaining attention for its applications in creating sustainable bio-based polymers. These polymers can potentially replace petroleum-derived materials in various industries (Yuan et al., 2019).
Glycosidase Inhibition
- Glycosidase Inhibitory Activities : Research has been conducted on derivatives of 5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid for their potential as glycosidase inhibitors. These compounds have shown inhibitory effects on enzymes like alpha-L-fucosidase and beta-galactosidase, which has implications for therapeutic applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Coffee Roasting Indicators
- Coffee Roasting Analysis : In the context of food chemistry, derivatives of 5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid have been utilized as indicators in the analysis of coffee roasting processes. The presence and concentration of these compounds in coffee can provide insights into the degree of roasting and quality of the product (Macheiner, Schmidt, Karpf, & Mayer, 2020).
Properties
IUPAC Name |
5-[(3-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNIYZKBVFNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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